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Compound of Interest

3-Fluoro-4-(3-
Compound Name:
hydroxymethylphenyl)phenol

CAS No.: 1261890-31-6

Cat. No.: B6373119

Get Quote

Executive Summary & Strategic Analysis

This technical guide details the synthetic pathways for 3-Fluoro-4-(3-
hydroxymethylphenyl)phenol, a biaryl scaffold relevant to medicinal chemistry programs
targeting inflammatory pathways and liquid crystal engineering. The molecule features a
biphenyl core with specific orthogonal functionalization: a phenolic hydroxyl (acidic, H-bond
donor), a benzylic alcohol (primary, modifiable linker), and a fluorine atom ortho to the biaryl
axis (metabolic blocker, conformational lock).

Retrosynthetic Logic

The most robust disconnection is at the biaryl bond, utilizing the Suzuki-Miyaura cross-coupling
reaction. This approach leverages commercially available building blocks and allows for
convergent synthesis.

o Fragment A (Electrophile): 4-Bromo-3-fluorophenol (CAS: 121219-03-2)[1][2][3][4]

o Fragment B (Nucleophile): 3-(Hydroxymethyl)phenylboronic acid (CAS: 87199-15-3)[5][6][7]
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Two routes are presented:

» Route A (Direct Coupling): A high-efficiency, atom-economical approach using unprotected
substrates. Best for rapid analog library generation.

» Route B (Protected Strategy): A three-step sequence involving phenol protection. Best for
gram-scale synthesis requiring high purity (>98%) and minimal purification challenges.

Visual Synthetic Strategy

FRAGMENT A FRAGMENT B
4-Bromo-3-fluorophenol 3-(Hydroxymethyl)phenylboronic acid
(CAS: 121219-03-2) (CAS: 87199-15-3)

Suzuki-Miyaura
Disconnection

TARGET MOLECULE

3-Fluoro-4-(3-hydroxymethylphenyl)phenol

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis identifying the key biaryl disconnection and commercial
starting materials.

Detailed Experimental Protocols
Route A: Direct Suzuki Coupling (Rapid Access)

Rationale: Modern catalyst systems can tolerate free phenols and alcohols, avoiding
protection/deprotection steps. This route uses a biphasic system to manage the solubility of the
boronic acid and the phenoxide intermediate.

Materials:

e 4-Bromo-3-fluorophenol (1.0 eq)[1][3]
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3-(Hydroxymethyl)phenylboronic acid (1.2 eq)
Catalyst: Pd(dppf)Clz-CH2Clz (3-5 mol%)
Base: K2COs (2.5 eq)

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, charge 4-bromo-3-fluorophenol (1.91 g, 10 mmol) and 3-
(hydroxymethyl)phenylboronic acid (1.82 g, 12 mmol).

Solvent Addition: Add 1,4-Dioxane (20 mL) and degassed Water (5 mL).

Base Activation: Add K2COs (3.45 g, 25 mmol). The mixture may become slightly
heterogeneous.

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Critical Step: Oxygen
removal is essential to prevent homocoupling and phenol oxidation.

Catalyst Addition: Add Pd(dppf)Cl2-:CH2Cl2 (408 mg, 0.5 mmol) quickly under inert flow.

Reaction: Heat the mixture to 90°C for 4—6 hours. Monitor by TLC (50% EtOAc/Hexanes) or
LC-MS.

Workup: Cool to room temperature. Acidify carefully with 1M HCI to pH ~4 (to protonate the
phenoxide). Extract with Ethyl Acetate (3 x 30 mL).

Purification: Wash combined organics with brine, dry over Na2SOa, and concentrate. Purify
via flash column chromatography (Gradient: 10% to 60% EtOAc in Hexanes).

Route B: Protected Strategy (High Purity | Scale-Up)

Rationale: Protecting the acidic phenol as a Silyl ether prevents catalyst poisoning and

simplifies purification by making the intermediate lipophilic.
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Workflow Diagram:

STEP 1: Protection Intermediate 1 STEP 2: Coupling Intermediate 2 STEP 3: Deprotection FINAL PRODUCT
TBS-Cl, Imidazole (TBS-Ether) Pd(PPh3)4, Na2CO3 (Biaryl) TBAF or Acid

Click to download full resolution via product page

Figure 2: Three-step synthetic workflow for the high-purity isolation of the target.

Step 1: Silyl Protection

 Dissolve 4-bromo-3-fluorophenol (10 mmol) in DCM (30 mL).

e Add Imidazole (15 mmol) followed by tert-Butyldimethylsilyl chloride (TBS-CI, 12 mmol) at
0°C.

o Stir at RT for 2 hours. Wash with water, dry, and concentrate. Use crude for Step 2.

Step 2: Suzuki Coupling

Combine TBS-protected phenol (10 mmol) and 3-(hydroxymethyl)phenylboronic acid (12
mmol) in Toluene/Ethanol/Water (4:1:1).

Add Na2COs (20 mmol) and Pd(PPhs)s (3 mol%).

Reflux (90-100°C) for 12 hours under Argon.

Standard workup (EtOAc extraction).

Step 3: Deprotection

Dissolve the crude biaryl intermediate in THF (20 mL).

Add TBAF (1.0 M in THF, 11 mmol) dropwise at 0°C.

Stir for 1 hour. Quench with saturated NH4Cl.

Extract with EtOAc. The product is now more polar.
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 Final Purification: Recrystallize from Hexanes/EtOAc or perform column chromatography.

Analytical Data & Quality Control

To validate the synthesis, compare analytical data against these expected parameters.

Attribute Specification Notes
Appearance White to off-white solid Oxidation leads to yellowing.
09.8 (s, 1H, -OH), 5.2 (t, 1H, - Look for ABX pattern on Ring
1H NMR (DMSO-de) , _
CH20H), 4.5 (d, 2H, -CH2-) A due to Fluorine coupling.
Distinct singlet (decoupled) or
F NMR 6 -115 to -120 ppm _
multiplet.
Negative mode is preferred for
Mass Spec (ESI) [M-H]-=217.2

phenols.

Key NMR Feature: The proton at the 5-position of the phenol ring (ortho to F) will show a large
3J_H-F coupling constant (~8-10 Hz), distinguishing it from the other aromatic protons.

Safety & Handling

e Fluorinated Phenols: Can be corrosive and toxic if absorbed through skin.[4] Wear nitrile
gloves and work in a fume hood.

» Boronic Acids: Generally low toxicity but can cause respiratory irritation.
o Palladium Catalysts: Pd(dppf)Cl= and Pd(PPhs)4 are sensitizers. Avoid dust inhalation.[4]

o Waste Disposal: All aqueous waste from the Suzuki coupling contains Palladium residues
and should be treated as heavy metal waste.

References
e Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of

Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational
methodology for biaryl synthesis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Electronics materials, CAS#:121219-03-2,3-&-4-]R & E},4-Bromo-3-fluorophenol
[en.chemfish.com]

e 2. 4-Bromo-3-fluorophenol, 98% 121219-03-2 manufacturers in India | 4-Bromo-3-
fluorophenol, 98% - India with worldwide shipping [ottokemi.com]

e 3.121219-03-2 Cas No. | 4-Bromo-3-fluorophenol | Apollo [store.apolloscientific.co.uk]
e 4. 4-Bromo-3-fluorophenol | 121219-03-2 | TCI Deutschland GmbH [tcichemicals.com]
e 5. arborpharmchem.com [arborpharmchem.com]

¢ 6. medchemexpress.com [medchemexpress.com]

o 7. 3-FREIRIPEE =95% | Sigma-Aldrich [sigmaaldrich.com]

¢ To cite this document: BenchChem. [Application Note: Synthetic Protocols for 3-Fluoro-4-(3-
hydroxymethylphenyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6373119/docs#application-note-synthetic-protocols-
for-3-fluoro-4-3-hydroxymethylphenyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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